Cas no 53341-66-5 (ethyl 2-(phenylcarbamoyl)acetate)

ethyl 2-(phenylcarbamoyl)acetate structure
53341-66-5 structure
Product Name:ethyl 2-(phenylcarbamoyl)acetate
CAS No:53341-66-5
MF:C11H13NO3
MW:207.225823163986
MDL:MFCD00956734
CID:1585680
PubChem ID:3016808
Update Time:2025-04-21

ethyl 2-(phenylcarbamoyl)acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-oxo-3-(phenylamino)propanoate
    • Ethyl 3-anilino-3-oxopropanoate
    • Propanoic acid, 3-oxo-3-(phenylamino)-, ethyl ester
    • 3-Ethoxy-3-oxo-N-phenylpropanamide
    • Ethyl 3-[N-(phenyl)amino]-3-oxopropionate
    • ethyl 2-(phenylcarbamoyl)acetate
    • EN300-236024
    • DTXSID00201494
    • KJSKGJKEWQJVHV-UHFFFAOYSA-N
    • AKOS003496548
    • Ethyl 3-oxo-3-(phenylamino)propionate
    • DB-129826
    • 2-phenylcarbamoylacetic acid ethyl ester
    • SB77788
    • G64185
    • SCHEMBL679125
    • F1682-0044
    • 53341-66-5
    • MDL: MFCD00956734
    • Inchi: 1S/C11H13NO3/c1-2-15-11(14)8-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)
    • InChI Key: KJSKGJKEWQJVHV-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC(NC1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 207.08959
  • Monoisotopic Mass: 207.089543
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 55.4

Experimental Properties

  • Density: 1.180±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: >300 ºC
  • Boiling Point: 385.7±25.0 °C at 760 mmHg
  • Flash Point: Not available
  • Refractive Index: 1.553
  • Solubility: Slightly soluble (1.8 g/l) (25 º C),
  • PSA: 55.4
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

ethyl 2-(phenylcarbamoyl)acetate Pricemore >>

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